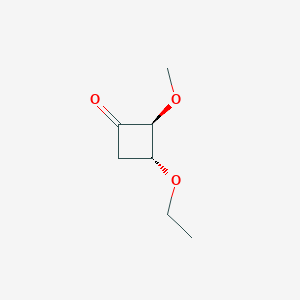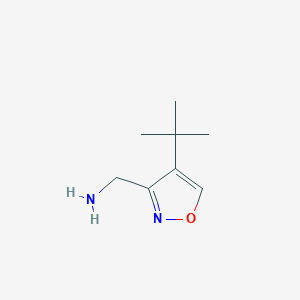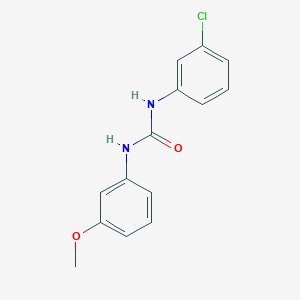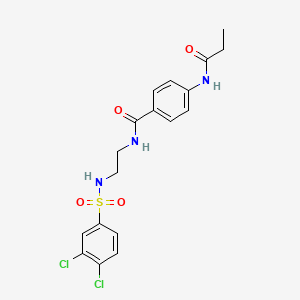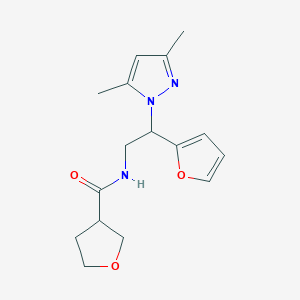![molecular formula C15H18N2O2S B2483370 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 1178803-53-6](/img/structure/B2483370.png)
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide, commonly known as CYM-5442, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as sulfhydryl-containing compounds, which have been shown to play a role in various physiological processes.
Mechanism of Action
The mechanism of action of CYM-5442 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to interact with proteins involved in cell growth and survival, as well as neurotransmitter release.
Biochemical and Physiological Effects:
CYM-5442 has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and survival. In neurons, it has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine. In cardiovascular cells, it has been shown to increase the production of nitric oxide, which has vasodilatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using CYM-5442 in lab experiments is its potential therapeutic applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving CYM-5442. In cancer research, it could be studied further for its potential as a cancer therapy. In neurobiology, it could be studied for its potential as a treatment for neurodegenerative diseases. In cardiovascular disease, it could be studied for its potential as a treatment for hypertension. Additionally, further research could be done to elucidate the mechanism of action of CYM-5442 and its potential interactions with other compounds.
Synthesis Methods
The synthesis of CYM-5442 involves the reaction of 4-hydroxythiophenol with N-(1-cyanocyclohexyl)acetamide in the presence of a base. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
CYM-5442 has been studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and cardiovascular disease. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurobiology, it has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In cardiovascular disease, it has been shown to have vasodilatory effects and reduce blood pressure.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-11-15(8-2-1-3-9-15)17-14(19)10-20-13-6-4-12(18)5-7-13/h4-7,18H,1-3,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRVLJHOVNUEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)


![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
